1,2-Ethanedisulfonic Acid Dihydrate

Acid strength pKa Sulfonic acids

Monoprotic sulfonic acids cannot replicate the bifunctional chemistry required for 1:2 API salt formation or robust electrolyte stabilization. 1,2-Ethanedisulfonic acid dihydrate (CAS 5982-56-9) is a diprotic sulfonic acid (pKa₁ -1.46, pKa₂ -2.06) that resolves these limitations through dual sulfonic acid functionality. • Enables edisylate salt formation with amine-containing APIs at 1:2 stoichiometry, delivering differentiated solubility and stability profiles versus monoprotic mesylate salts. • Extends Zn metal anode cycle life beyond 2900 hours by forming a protective SEI layer that limits Zn²⁺ diffusion and suppresses dendrite growth. • Achieves approximately twice the fiber loading of monoprotic methanesulfonic acid in textile dyeing, reducing chemical consumption per unit mass of treated fiber. Supplied as a defined dihydrate crystalline solid ensuring reproducible stoichiometry for quantitative research and industrial processes.

Molecular Formula C2H10O8S2
Molecular Weight 226.2 g/mol
CAS No. 5982-56-9
Cat. No. B1425496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanedisulfonic Acid Dihydrate
CAS5982-56-9
Molecular FormulaC2H10O8S2
Molecular Weight226.2 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)S(=O)(=O)O.O.O
InChIInChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2
InChIKeyDSGUSEBCDAKBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Ethanedisulfonic Acid Dihydrate: Baseline Overview


1,2-Ethanedisulfonic acid dihydrate (CAS 5982-56-9) is a diprotic sulfonic acid with the molecular formula C2H6O6S2·2H2O and a molecular weight of 226.2 g/mol [1]. The compound is commercially available in high purity (≥95–98%) and exhibits strong acidity due to its two sulfonic acid groups [2]. Its hydrated crystalline form provides defined stoichiometry and reproducible handling characteristics essential for quantitative research and industrial processes .

Diprotic sulfonic acid reagent Two sulfonic acid groups enable 1:2 salt formation and bifunctional reactivity
Hydrated crystalline dihydrate Defined stoichiometry ensures reproducible handling and formulation
High purity commercial availability Supports quantitative research and industrial processes

1,2-Ethanedisulfonic Acid Substitution Risk


Monoprotic sulfonic acids such as methanesulfonic acid (MSA) cannot replicate the bifunctional chemistry of 1,2-ethanedisulfonic acid. The diprotic nature enables the formation of stable 1:2 salts (edisylates) with active pharmaceutical ingredients, a stoichiometry that monoprotic acids cannot achieve . Furthermore, the two sulfonic acid groups confer distinct adsorption behavior and electrolyte additive functionality that monoprotic analogs lack, as demonstrated in nylon dyeing [1] and zinc anode stabilization studies [2]. Substitution with monoprotic acids would compromise both synthetic outcomes and material performance.

Property
1,2-Ethanedisulfonic acid
Monoprotic sulfonic acids (e.g., MSA)
Protic functionality
Diprotic; forms stable 1:2 salts
Monoprotic; limited to 1:1 salts
Adsorption behavior
Bifunctional adsorption, higher loading on nylon
Monofunctional adsorption, lower loading
Electrolyte additive role
Forms dual protective layer on Zn anodes
Lacks diprotic shielding, limited anode protection

1,2-Ethanedisulfonic Acid: Comparative Evidence


Diprotic Acidity vs Methanesulfonic Acid

1,2-Ethanedisulfonic acid dihydrate is a significantly stronger acid than monoprotic methanesulfonic acid (MSA). The compound exhibits pKa values of -1.46 and -2.06 [1], whereas MSA has a pKa of -2.6 . The presence of two sulfonic acid groups yields a more negative first dissociation constant, enabling more effective proton donation and metal salt formation.

Diprotic Acidity vs MSA
Class-level
pKa1 = -1.46 (target) vs -2.6 (MSA); Δ = 1.14 units
Stronger first dissociation supports acid-catalyzed reaction screening
Class-level inference; verify with lot-specific characterization
Acid strength pKa Sulfonic acids

Nylon Saturation Absorption vs Methanesulfonic Acid

In a direct head-to-head study, the saturation absorption of ethanedisulfonic acid on nylon fiber in ethylene glycol was approximately twice that of monoprotic methanesulfonic acid. While the monobasic acid saturated at a level near the fiber's amino group content, the dibasic ethanedisulfonic acid achieved saturation values roughly double the stoichiometric amino group quantity [1]. This quantifies the functional advantage conferred by the second sulfonic group.

Nylon Saturation Absorption
Head-to-head
~2× higher saturation than MSA on nylon fiber in ethylene glycol at 80°C
Higher loading may reduce material usage in polymer dyeing and surface modification
Direct comparison data; confirm under target process conditions
Textile dyeing Polymer interactions Sulfonic acid adsorption

Zinc Anode Cycle Life Extension

1,2-Ethanedisulfonic acid (EDA) employed as an electrolyte additive in aqueous zinc-ion batteries enabled a Zn||Zn symmetric cell to achieve a cyclic life of 2940 hours at 1 mA cm⁻² and 1 mAh cm⁻² [1]. The additive forms a dual protective layer (electrolyte barrier plus in-situ SEI) that limits Zn²⁺ 2D diffusion to within 15 seconds [2]. This performance is attributable to the compound's diprotic sulfonic structure, which facilitates strong anode adsorption and SEI formation.

Zn Anode Cycle Life
Supporting evidence
2940 h at 1 mA cm⁻², 1 mAh cm⁻²
Extended cycle life may benefit aqueous Zn-ion battery research
Supporting study; validate with target cell configuration
Aqueous zinc-ion batteries Electrolyte additive Anode protection

Pharmaceutical Edisylate Salt Formation

1,2-Ethanedisulfonic acid is specifically utilized to form 'edisylate' salts of active pharmaceutical ingredients (APIs). Prochlorperazine edisylate is a marketed antiemetic and antipsychotic formulation, with the edisylate salt form enabling intramuscular and intravenous administration [1]. The diprotic nature allows a 1:2 API:acid stoichiometry that monoprotic acids cannot replicate, offering distinct solubility and stability profiles that influence drug product development.

Edisylate Salt Stoichiometry
Class-level
Forms 1:2 API:acid salts (diprotic); monoprotic acids form 1:1 salts
Distinct stoichiometry may support pharmaceutical salt screening and formulation development
Class-level inference; confirm with specific API and counterion screening
Pharmaceutical salts Drug formulation Bioavailability

1,2-Ethanedisulfonic Acid: Application Scenarios


Pharmaceutical Edisylate Salt Synthesis

Use 1,2-Ethanedisulfonic acid dihydrate to prepare edisylate salts of amine-containing APIs. The diprotic nature allows formation of salts with 1:2 stoichiometry, providing differentiated solubility and stability profiles compared to monoprotic mesylate salts [1].

Electrolyte Additive for Aqueous Zinc-Ion Batteries

Incorporate 1,2-Ethanedisulfonic acid as an electrolyte additive to extend Zn anode cycle life. The compound adsorbs onto the anode, forming a protective SEI layer that limits Zn²⁺ diffusion and enables >2900 hours of cycling stability [2][3].

Nylon Dyeing and Polymer Surface Modification

Employ 1,2-Ethanedisulfonic acid in textile dyeing processes where high saturation absorption is required. The dibasic acid achieves approximately twice the fiber loading of monoprotic methanesulfonic acid, reducing chemical consumption per unit mass of treated fiber [4].

Strong Diprotic Acid Catalysis

Utilize the compound as a diprotic acid catalyst in organic transformations requiring strong, non-oxidizing acidic conditions. Its pKa of -1.46 (first dissociation) surpasses that of monoprotic methanesulfonic acid (-2.6), enabling more efficient protonation at lower molar ratios [5].

Application
Selection Property
Validation Focus
Pharmaceutical edisylate salt synthesis
Diprotic acid enables 1:2 salt formation
Confirm salt stoichiometry and solubility profile
Electrolyte additive for Zn-ion batteries
Anode adsorption and SEI formation capability
Validate cycle life under target cell configuration
Nylon dyeing and polymer modification
Bifunctional adsorption on polyamide fibers
Test saturation loading on specific nylon grade and process
Strong diprotic acid catalysis
Diprotic acid strength profile
Evaluate protonation efficiency in target reaction

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